2-(1H-imidazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-5-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its unique structural properties, which allow it to participate in various chemical reactions and exhibit diverse biological activities. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common motif in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2-(1H-imidazol-5-yl)pyridine is a derivative of imidazole, a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may affect various biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored at 4°c, protected from light, and under nitrogen , suggesting that certain environmental conditions may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with glyoxal and ammonia, which leads to the formation of the imidazole ring fused to the pyridine ring. This reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in chloroform or chlorine in carbon tetrachloride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the imidazole ring.
Substitution: Halogenated derivatives such as 2-(5-bromo-1H-imidazol-2-yl)pyridine.
Scientific Research Applications
2-(1H-Imidazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science, particularly in the creation of novel polymers and catalysts.
Comparison with Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(1H-Imidazol-4-yl)pyridine
- 2-(1H-Imidazol-5-yl)quinoline
Comparison: 2-(1H-Imidazol-5-yl)pyridine is unique due to the position of the imidazole ring, which influences its reactivity and biological activity. Compared to 2-(1H-imidazol-2-yl)pyridine, the 5-position substitution offers different steric and electronic properties, leading to distinct chemical behavior and potential applications. The presence of the pyridine ring further enhances its versatility in various chemical and biological contexts.
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHQCRZKQHDXIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16576-78-6 |
Source
|
Record name | 2-(1H-imidazol-4-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.